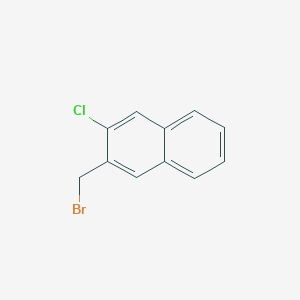

2-(Bromomethyl)-3-chloronaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H8BrCl |

|---|---|

Molekulargewicht |

255.54 g/mol |

IUPAC-Name |

2-(bromomethyl)-3-chloronaphthalene |

InChI |

InChI=1S/C11H8BrCl/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 |

InChI-Schlüssel |

WIKZQGQLRKETMT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)CBr)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromomethyl 3 Chloronaphthalene

Historical Context of Synthetic Approaches to Naphthalene (B1677914) Derivatives

The journey to synthesizing complex naphthalene derivatives is built upon foundational discoveries and subsequent innovations in organic chemistry. Naphthalene, first isolated from coal tar in the early 1820s by John Kidd and independently by Alexander Garden, presented a new aromatic scaffold for chemical exploration. wikipedia.org Its structure, consisting of two fused benzene (B151609) rings, was determined by Michael Faraday in 1826, paving the way for systematic studies of its reactivity. wikipedia.org

Early Methodologies for Halogenated Naphthalenes

Early methods for preparing halogenated naphthalenes were often direct reactions with elemental halogens. The direct chlorination or bromination of naphthalene typically leads to a mixture of isomers, with the 1-substituted (or α) position being the kinetically favored product. The preparation of 2-chloro- or 2-bromonaphthalene (B93597) (β-isomers) was less straightforward.

Historically, achieving substitution at the 2-position often required indirect routes, such as the sulfonation of naphthalene followed by fusion with alkali, which could then be converted to the corresponding halo-derivative. Another significant development was the ability to isomerize the more easily accessible 1-halonaphthalenes to the 2-halonaphthalenes. google.com For instance, 1-chloronaphthalene (B1664548) can be isomerized to 2-chloronaphthalene (B1664065) at high temperatures over catalysts like AlCl₃ or, in more modern processes, specific zeolites. google.com These early methods, while effective, often required harsh conditions and suffered from a lack of selectivity, producing mixtures that were difficult to separate.

Subsequent Advancements in Naphthalene Functionalization

The 20th century saw a dramatic expansion of the synthetic toolkit for functionalizing aromatic compounds, which was readily applied to naphthalene. Key advancements include:

Friedel-Crafts Reactions: Acylation and alkylation reactions provided routes to introduce carbon-based substituents, though regioselectivity remained a challenge, often yielding mixtures of α- and β-substituted products.

Metal-Catalyzed Cross-Coupling: The development of palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, revolutionized the synthesis of highly functionalized naphthalenes. nih.gov These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds from halonaphthalenes, which serve as versatile synthetic intermediates. nih.gov

Directed Ortho-Metalation (DoM): This strategy allows for the functionalization of positions adjacent to a directing group on the naphthalene ring, offering excellent regiocontrol.

Biocatalysis: More recent advancements have explored enzymatic reactions, such as using peroxygenases to create naphthalene epoxides, which can be opened by nucleophiles to form trans-disubstituted dihydronaphthalene derivatives, providing access to complex chiral structures. acs.org

C-H Functionalization: A frontier in modern organic synthesis is the direct activation and functionalization of C-H bonds. acs.org Ruthenium-catalyzed methods, for example, have been developed for the remote C5-selective functionalization of the naphthalene core, overriding traditional selectivity patterns. acs.org

These advancements have shifted the paradigm from relying on the intrinsic reactivity of the naphthalene ring to achieving precise, catalyst-controlled functionalization at nearly any desired position. acs.orgrsc.org

Modern Synthetic Pathways for 2-(Bromomethyl)-3-chloronaphthalene (B6205312)

The synthesis of a di-substituted naphthalene like this compound, where the substituents have a specific 1,2-relationship and are of different types, requires a regioselective strategy. A direct, one-pot synthesis from naphthalene is not feasible due to the lack of control over the position and type of functional groups introduced. Therefore, a multi-step approach starting from a carefully chosen precursor is necessary.

Regioselective Synthesis Strategies

A logical and efficient synthesis would involve the creation of a 2,3-disubstituted naphthalene intermediate, which is then elaborated to the final product. The most direct precursor to this compound is 2-methyl-3-chloronaphthalene . The final step would be a selective bromination of the methyl group.

The key transformation to obtain the target molecule from the identified precursor, 2-methyl-3-chloronaphthalene, is a benzylic bromination. This type of reaction selectively halogenates the position adjacent to an aromatic ring.

Elaboration Step: Benzylic Bromination

The Wohl-Ziegler reaction is the classic method for this transformation. It involves treating the alkyl-substituted aromatic compound with an N-bromoimide, most commonly N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or light.

| Reaction | Reagents and Conditions | Product |

| Benzylic Bromination | 2-methyl-3-chloronaphthalene, N-Bromosuccinimide (NBS), Radical Initiator (AIBN), CCl₄, heat/light | This compound |

This reaction proceeds via a free-radical chain mechanism and is highly selective for the benzylic position, leaving the aromatic ring and the chloro-substituent untouched. The synthesis of 2,3-bis(bromomethyl)naphthalene (B3052160) from 2,3-dimethylnaphthalene (B165509) using NBS demonstrates the effectiveness of this method for naphthalene systems. mpg.de

The primary challenge lies in the regioselective synthesis of the precursor, 2-methyl-3-chloronaphthalene. There are several plausible routes, often starting from simpler, commercially available naphthalene derivatives. A highly effective strategy for controlling regiochemistry in aromatic systems is to use a directing group, such as an amino group, which can be readily converted into other functionalities.

Proposed Synthetic Pathway via Sandmeyer Reaction:

A robust pathway can be designed starting from 3-amino-2-methylnaphthalene (also known as 2-methyl-3-naphthylamine). This intermediate controls the substitution pattern, and the amino group can be cleanly converted to a chloro group.

Diazotization: The amino group of 3-amino-2-methylnaphthalene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl). This catalyzes the replacement of the diazonium group with a chlorine atom, yielding the desired 2-methyl-3-chloronaphthalene with high regioselectivity.

Benzylic Bromination: As described previously, the synthesized 2-methyl-3-chloronaphthalene is then subjected to Wohl-Ziegler bromination using NBS and a radical initiator to afford the final product, This compound .

This multi-step sequence is summarized in the table below.

| Step | Starting Material | Key Reagents | Key Intermediate | Product |

| 1. Diazotization | 3-Amino-2-methylnaphthalene | NaNO₂, aq. HCl, 0-5 °C | 2-Methylnaphthalene-3-diazonium chloride | - |

| 2. Sandmeyer | 2-Methylnaphthalene-3-diazonium chloride | Copper(I) Chloride (CuCl) | - | 2-Methyl-3-chloronaphthalene |

| 3. Bromination | 2-Methyl-3-chloronaphthalene | N-Bromosuccinimide (NBS), AIBN | - | This compound |

This pathway highlights how classical reactions, developed over decades of research, can be combined in a logical sequence to achieve the synthesis of a complex, specifically substituted aromatic compound. The use of an amino-directing group followed by a Sandmeyer reaction is a powerful and common strategy for overcoming the regioselectivity challenges inherent in naphthalene chemistry.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount in any synthetic protocol to maximize the yield of the desired product while minimizing the formation of impurities. For the synthesis of compounds like this compound, this involves a careful selection of reagents, solvents, temperature, and reaction time.

Key parameters that are often manipulated to enhance yield and purity in benzylic bromination reactions include the choice of brominating agent, the initiator, the solvent, and the reaction temperature. N-Bromosuccinimide (NBS) is a commonly employed reagent for benzylic brominations as it allows for a low and constant concentration of bromine radicals, which can suppress side reactions. The reaction is typically initiated by either light (photochemical conditions) or a radical initiator such as azobisisobutyronitrile (AIBN).

The solvent choice is also critical. Nonpolar solvents like carbon tetrachloride (CCl₄) have been traditionally used, but due to its toxicity, alternative solvents are increasingly preferred. The reaction temperature needs to be carefully controlled; higher temperatures can lead to undesired side reactions, including polybromination or electrophilic aromatic substitution.

Continuous flow chemistry offers a modern approach to optimize such reactions. By using a flow reactor, parameters like temperature, residence time, and reagent stoichiometry can be precisely controlled, often leading to higher yields and purities in shorter reaction times compared to batch processes. For instance, the photochemical benzylic bromination of toluene (B28343) derivatives has been successfully optimized in continuous flow, demonstrating the potential of this technology for the synthesis of complex molecules like this compound. researchgate.net

Table 1: General Conditions for Benzylic Bromination

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine radicals, enhancing selectivity. |

| Initiator | AIBN or UV light | Initiates the radical chain reaction. |

| Solvent | CCl₄, cyclohexane, acetonitrile | Provides a medium for the reaction; choice affects solubility and reactivity. |

| Temperature | Reflux or room temperature | Controls the reaction rate and minimizes side reactions. |

Transition Metal-Free Approaches to Naphthalene Bromomethylation

The development of transition metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often toxic and expensive heavy metals. For the synthesis of halogenated naphthalenes, innovative metal-free strategies have been developed.

One notable example is the efficient synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene itself, which proceeds without the use of any transition metals. acs.orgnih.govresearchgate.netresearchgate.net This multi-step synthesis showcases a creative approach to installing the desired functional groups. The key steps involve the transformation of naphthalene into a less aromatic intermediate, which is then functionalized before re-aromatization.

The synthesis begins with a Birch reduction of naphthalene to produce 1,4-dihydronaphthalene. This is followed by the addition of dichlorocarbene (B158193), generated in situ from chloroform (B151607) and a strong base, to form a dichlorocyclopropane ring fused to the dihydronaphthalene core. Subsequent treatment with a base leads to the formation of 1H-cyclopropa[b]naphthalene. The final and crucial step is the ring-opening of this strained cyclopropane (B1198618) ring with molecular bromine, which proceeds via an electrophilic addition mechanism, leading to the formation of 2-bromo-3-(bromomethyl)naphthalene in high yield. acs.orgnih.govresearchgate.netresearchgate.net This pathway highlights how the unique reactivity of strained ring systems can be harnessed for the synthesis of complex aromatic compounds.

Radical Bromination Techniques for Naphthalene Side Chains

Radical bromination is a powerful and widely used method for the functionalization of side chains on aromatic rings, including naphthalenes. This method is particularly effective for the introduction of a bromine atom at the benzylic position, which is the carbon atom directly attached to the aromatic ring. The benzylic C-H bond is weaker than other sp³ C-H bonds, making it more susceptible to radical abstraction. chemistrysteps.com

The most common reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator like AIBN or under photochemical conditions (UV light). libretexts.orgchadsprep.comyoutube.com The reaction proceeds via a radical chain mechanism:

Initiation: The initiator (light or heat on AIBN) generates a small amount of bromine radicals from NBS.

Propagation: A bromine radical abstracts a benzylic hydrogen from the naphthalene side chain, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to give the brominated product and another bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The selectivity of this reaction for the benzylic position is high due to the stability of the intermediate benzylic radical, which is stabilized by resonance with the naphthalene ring system. chemistrysteps.com This makes radical bromination a reliable method for the synthesis of compounds like this compound from a suitable methyl-substituted precursor. The use of NBS is advantageous as it maintains a low concentration of Br₂ and HBr, which helps to prevent competing electrophilic addition to the aromatic ring. chadsprep.comyoutube.com

Cyclopropane Ring-Opening Pathways in Naphthalene Synthesis

The use of strained ring systems as synthetic intermediates provides a powerful tool for the construction of complex molecules. The ring-opening of cyclopropanes, in particular, can be a key step in the synthesis of functionalized aromatic compounds. As detailed in section 2.2.2, a highly efficient, transition-metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene relies on a cyclopropane ring-opening strategy. acs.orgnih.govresearchgate.netresearchgate.net

This approach begins with the construction of a cyclopropane ring fused to a dihydronaphthalene core. The resulting intermediate, 1H-cyclopropa[b]naphthalene, is a strained molecule with significant ring strain energy. This stored energy can be released in a controlled manner through a ring-opening reaction. In this specific synthesis, the ring is opened by treatment with molecular bromine (Br₂).

The electrophilic attack of bromine on the cyclopropane ring leads to the cleavage of one of the C-C bonds of the three-membered ring and the concomitant formation of a C-Br bond. This process is highly regioselective, with the bromine atom adding to the 2-position of the naphthalene ring and the bromomethyl group forming at the 3-position. The driving force for this reaction is the relief of ring strain and the formation of a stable, aromatic naphthalene system. This method provides a novel and efficient route to di-substituted naphthalenes that might be difficult to access through more traditional methods.

Catalytic Strategies in the Synthesis of Halogenated Naphthalenes

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient, selective, and sustainable methods for the construction of complex molecules. In the synthesis of halogenated naphthalenes, both organocatalysis and transition metal catalysis have emerged as powerful strategies.

Organocatalysis in Bromomethylation Reactions

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. While direct examples of organocatalytic bromomethylation of naphthalenes are not abundant in the literature, the principles of organocatalysis can be applied to the enantioselective α-bromination of carbonyl compounds, a reaction that could potentially be adapted for naphthalene-containing substrates.

For instance, the enantioselective α-bromination of aldehydes has been achieved using chiral secondary amines as organocatalysts. nih.gov The reaction proceeds through the formation of a chiral enamine intermediate from the aldehyde and the catalyst. This enamine then reacts with an electrophilic bromine source, such as NBS, in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the α-bromo aldehyde and regenerate the catalyst.

Table 2: Key Features of Organocatalytic α-Bromination of Aldehydes

| Feature | Description |

| Catalyst | Chiral secondary amines (e.g., proline derivatives) |

| Mechanism | Enamine catalysis |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Key Intermediate | Chiral enamine |

| Outcome | Enantioselective formation of α-bromo aldehydes |

The application of this methodology to a substrate such as 3-chloro-2-naphthaldehyde could, in principle, provide an enantiomerically enriched brominated product, which could then be further transformed into this compound. However, challenges such as catalyst inhibition and undesired side reactions would need to be addressed through careful optimization of the reaction conditions. nih.gov

Palladium-Catalyzed Transformations in Naphthalene Synthesis

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively used in the synthesis of functionalized naphthalenes. acs.orgnih.gov While not always directly employed for bromomethylation, palladium-catalyzed reactions are crucial for the construction of the substituted naphthalene core and for the introduction of halogens and other functional groups.

A variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, can be performed on bromo-naphthalene scaffolds to introduce a wide range of substituents. nih.gov These reactions typically involve the oxidative addition of the bromo-naphthalene to a Pd(0) catalyst, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to give the product and regenerate the catalyst.

More recently, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the naphthalene ring, avoiding the need for pre-functionalized starting materials. researchgate.net These reactions can be directed by a functional group on the naphthalene ring to achieve high regioselectivity.

Table 3: Examples of Palladium-Catalyzed Reactions on Naphthalene Scaffolds

| Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Bromo-naphthalene, boronic acid | Pd catalyst, phosphine (B1218219) ligand, base | Aryl-substituted naphthalene |

| Heck Coupling | Bromo-naphthalene, alkene | Pd catalyst, phosphine ligand, base | Alkenyl-substituted naphthalene |

| Sonogashira Coupling | Bromo-naphthalene, terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted naphthalene |

| Dearomative 1,4-Difunctionalization | Naphthalene derivative | Pd catalyst, ligand, nucleophile | Functionalized spirooxindole |

| C-H Activation/Halogenation | Naphthaldehyde | Pd catalyst, halogen source | Halogenated naphthaldehyde |

These palladium-catalyzed transformations provide a versatile toolbox for the synthesis of a wide array of substituted naphthalenes, including those bearing chloro and bromomethyl groups, by allowing for the strategic introduction of these functionalities at various stages of the synthesis.

Other Catalytic Systems for Halogenated Naphthalene Derivatization

While direct side-chain bromination is a key step, other catalytic systems play a significant role in the synthesis and derivatization of the halogenated naphthalene backbone itself. These methods are crucial for preparing the necessary precursors to compounds like this compound.

Transition metal-free C-H halogenation has emerged as an environmentally conscious alternative to traditional methods that often employ heavy metals. researchgate.net For instance, the halogenation of naphthalene derivatives can be achieved under milder conditions, reducing the reliance on toxic catalysts. researchgate.net

Zeolites, which are microporous aluminosilicate (B74896) minerals, have demonstrated considerable potential as catalysts in the halogenation of naphthalenes. Their well-defined pore structures can impart shape-selectivity to the reaction, favoring the formation of specific isomers. For example, zeolites like Hβ and Synclyst have been effectively used for the bromination of naphthalene to produce 1,4-dibromonaphthalene (B41722) with high yield at room temperature. youtube.com While this applies to nuclear bromination, the acidic nature of zeolites can also influence subsequent reactions. A patent describes the isomerization of 1-chloro- or 1-bromonaphthalene (B1665260) to their 2-substituted counterparts over a zeolite catalyst, a process that can be vital for obtaining the correct precursor for subsequent side-chain bromination. cmu.edu

The following table summarizes the catalytic activity of different zeolites in the isomerization of 1-chloronaphthalene, a key precursor for chloro-substituted naphthalenes.

| Catalyst | Temperature (°C) | Conversion of 1-Cl-Np (%) | Selectivity for 2-Cl-Np (%) |

| H-ZSM-5 | 350 | 45 | >99 |

| H-Mordenite | 350 | 42 | >99 |

| H-Y | 350 | 35 | >98 |

| HEU-1 | 350 | 48 | >98 |

Data compiled from a study on the isomerization of 1-chloronaphthalene. cmu.edu

These catalytic systems are fundamental in constructing the specifically substituted naphthalene core required before the introduction of the bromomethyl group.

Green Chemistry Principles Applied to Naphthalene Derivative Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing compounds like this compound, this involves exploring solvent-free conditions, the use of aqueous media, and the development of one-pot syntheses to improve efficiency and reduce waste.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. researchgate.net This approach can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. rsc.org

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), is a prominent solvent-free technique. The bromination of naphthalene has been successfully demonstrated using mechanochemical methods with a ball mill, employing 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent and a FAU-type zeolite as a catalyst. organic-chemistry.org This method highlights a sustainable pathway for the halogenation of the naphthalene ring.

Another solvent-free approach involves the use of quaternary ammonium (B1175870) tribromides as solid brominating reagents. These reagents are efficient for the bromination of various aromatic compounds, including naphthols, under thermal conditions without the need for a solvent. researchgate.net For instance, the reaction of α-naphthol with these tribromides leads to the selective formation of the 2-bromo product in quantitative yield. researchgate.net

The table below illustrates the efficiency of solvent-free bromination of α-naphthol with different quaternary ammonium tribromides.

| Reagent | Time (min) | Yield (%) |

| TBATB | 5 | 98 |

| TEATB | 10 | 95 |

| TMATB | 10 | 90 |

| CTMATB | 5 | 98 |

TBATB: Tetrabutylammonium tribromide, TEATB: Tetraethylammonium tribromide, TMATB: Tetramethylammonium tribromide, CTMATB: Cetyltrimethylammonium tribromide. Data from a study on solvent-free bromination. researchgate.net

Aqueous Medium Reaction Development

The use of water as a solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not traditionally performed in water due to the low solubility of the reactants, methods have been developed to overcome this limitation.

For the side-chain bromination of alkyl aromatic compounds, a two-phase electrolysis system using an aqueous solution of sodium bromide has been shown to be highly effective and regioselective. In this system, the reactive brominating species is generated in the aqueous phase and then reacts with the substrate in the organic phase, leading to high yields of the desired benzyl (B1604629) bromide. This method avoids the use of bulk organic solvents as the primary reaction medium.

Furthermore, the synthesis of silver nanoparticles, which can have catalytic applications, has been demonstrated in aqueous media using biological extracts, highlighting the move towards water-based "green" synthesis. While not directly a synthesis of the target compound, these examples showcase the trend towards aqueous reaction systems in chemical synthesis.

One-Pot Synthetic Procedures

While a specific one-pot synthesis for this compound is not prominently documented, the synthesis of related naphthalene derivatives through one-pot procedures has been reported. For example, 1-amidoalkyl-2-naphthols can be synthesized in a one-pot, multi-component reaction catalyzed by RuCl2(PPh3)3. Another example is the metal- and azide-free one-pot synthesis of 1,2,3-triazoles from α-ketoacetals and amines, which streamlines the production of these heterocyclic compounds.

An efficient synthetic approach for a close analogue, 2-bromo-3-(bromomethyl)naphthalene, has been developed from naphthalene in a multi-step synthesis that, while not a single pot, streamlines the process from a simple starting material. This indicates the potential for developing more integrated and efficient synthetic routes for compounds like this compound.

Reaction Pathways and Derivatization Chemistry of 2 Bromomethyl 3 Chloronaphthalene

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group at the 2-position of the naphthalene (B1677914) core is a primary benzylic halide, making it highly susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The lability of the carbon-bromine bond in this benzylic position allows for the facile introduction of a wide array of functional groups.

A diverse range of nucleophiles can be employed to displace the bromide ion, leading to a variety of 2-substituted-3-chloronaphthalene derivatives. For instance, reaction with alkoxides or phenoxides would yield the corresponding ethers, while reaction with cyanide salts provides a route to nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines. Thiolates can be used to introduce sulfur-containing moieties, and amines can react to form the corresponding secondary or tertiary amines.

The table below illustrates potential nucleophilic substitution reactions at the bromomethyl group, with reaction conditions and expected products based on known transformations of similar benzylic bromides.

| Nucleophile | Reagent Example | Solvent | Expected Product |

| Hydroxide | Sodium Hydroxide | Acetone/Water | (3-Chloro-2-naphthalenyl)methanol |

| Alkoxide | Sodium Methoxide | Methanol | 2-(Methoxymethyl)-3-chloronaphthalene |

| Cyanide | Sodium Cyanide | DMSO | (3-Chloro-2-naphthalenyl)acetonitrile |

| Azide | Sodium Azide | DMF | 2-(Azidomethyl)-3-chloronaphthalene |

| Amine | Diethylamine | THF | N,N-Diethyl-1-(3-chloro-2-naphthalenyl)methanamine |

| Thiolate | Sodium thiophenoxide | Ethanol | 2-(Phenylthiomethyl)-3-chloronaphthalene |

Cross-Coupling Reactions Involving Halogen Substituents on Naphthalene

The presence of a chloro substituent on the naphthalene ring opens the door to a plethora of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation Methodologies

Several well-established palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of the chloro-substituted position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl compounds or for the introduction of alkyl, alkenyl, or alkynyl substituents.

Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of the aryl chloride with an alkene to form a new carbon-carbon bond, typically yielding a substituted naphthalene with an extended unsaturated system.

Sonogashira Coupling: This reaction provides a direct route to arylalkynes by coupling the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

The following table provides representative examples of these carbon-carbon bond-forming reactions on analogous aryl chlorides.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-3-(bromomethyl)naphthalene derivative |

| Heck-Mizoroki | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 2-(2-Phenylethenyl)-3-(bromomethyl)naphthalene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(Phenylethynyl)-3-(bromomethyl)naphthalene derivative |

Carbon-Heteroatom Bond Formation Strategies

Palladium catalysis also enables the formation of carbon-heteroatom bonds at the chloro-substituted position.

Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of arylamines by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Ullmann Condensation: While traditionally a copper-catalyzed reaction, palladium-catalyzed variations exist for the formation of diaryl ethers by coupling the aryl chloride with a phenol.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Product Type |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(3-(Bromomethyl)-2-naphthalenyl)aniline derivative |

| Ullmann-type | Phenol | Pd catalyst / Ligand | Cs₂CO₃ | 2-(Bromomethyl)-3-phenoxynaphthalene derivative |

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is susceptible to electrophilic aromatic substitution, and the directing effects of the existing substituents will govern the position of further functionalization. The bromomethyl group is generally considered to be a weakly deactivating, ortho-, para-directing group, while the chloro substituent is also deactivating and ortho-, para-directing. In the case of 2-(bromomethyl)-3-chloronaphthalene (B6205312), the positions available for electrophilic attack are C1, C4, C5, C6, C7, and C8.

Considering the combined directing effects and steric hindrance, electrophilic attack is most likely to occur at the C4, C5, or C8 positions. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted derivatives, with the major products being those where the nitro group is introduced at the less sterically hindered positions of the unsubstituted ring. Similarly, halogenation (e.g., with Br₂ and a Lewis acid catalyst) would follow a similar regiochemical preference.

Functional Group Interconversions and Modifications of this compound

Beyond direct substitution and coupling reactions, the functional groups of this compound can be interconverted to access a wider range of derivatives.

The bromomethyl group can be oxidized to an aldehyde using reagents like dimethyl sulfoxide (B87167) (DMSO) and a base (Kornblum oxidation) or N-methylmorpholine N-oxide (NMO) with a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP). Further oxidation to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate. Conversely, the bromomethyl group can be reduced to a methyl group through catalytic hydrogenation or by using reducing agents like tributyltin hydride.

The chloro group, being less reactive, generally requires more forcing conditions for its transformation. However, under specific catalytic conditions, it can be reduced (hydrodechlorination) or potentially converted to other functional groups via nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by other substituents.

Reactivity Profiles of the Bromomethyl and Chloro Substituents

The two halogen-containing functional groups in this compound exhibit distinct reactivity profiles. The bromomethyl group, being a benzylic halide, is significantly more reactive towards nucleophilic substitution than the aryl chloride. This difference in reactivity is due to the stabilization of the transition state in an SN2 reaction at the benzylic position.

In contrast, the carbon-chlorine bond on the aromatic ring is much stronger and less polarized, making it resistant to nucleophilic attack under standard conditions. Its reactivity is primarily unlocked through the use of transition metal catalysts, as seen in cross-coupling reactions. This chemoselectivity allows for the sequential functionalization of the molecule. For instance, a nucleophilic substitution reaction can be performed selectively at the bromomethyl position without affecting the chloro substituent. Subsequently, the chloro group can be targeted for a palladium-catalyzed cross-coupling reaction, providing a powerful strategy for the synthesis of complex, polysubstituted naphthalene derivatives.

Structural Elucidation and Spectroscopic Characterization of 2 Bromomethyl 3 Chloronaphthalene

Advanced Spectroscopic Techniques for Comprehensive Structural Assignment

The unambiguous determination of the chemical structure of 2-(Bromomethyl)-3-chloronaphthalene (B6205312), a disubstituted naphthalene (B1677914) derivative, relies on a suite of advanced spectroscopic techniques. The strategic placement of the bromomethyl and chloro substituents on the naphthalene core creates a unique electronic environment and a distinct pattern of protons and carbons. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing detailed insights into the molecular architecture, connectivity, and elemental composition of the compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the specific substitution pattern of this compound.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and connectivity of protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display signals corresponding to eight distinct protons. The benzylic protons of the bromomethyl (-CH₂Br) group are anticipated to appear as a sharp singlet, significantly downfield due to the deshielding effects of the adjacent aromatic ring and the electronegative bromine atom. The six aromatic protons will resonate in the characteristic aromatic region. Due to the substitution pattern, the protons at the C1 and C4 positions are expected to appear as singlets, as they lack adjacent proton coupling partners. The remaining four protons on the unsubstituted ring (H5, H6, H7, and H8) would present as a more complex series of multiplets, reflecting their respective spin-spin couplings.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, one for each of the ten carbons of the naphthalene skeleton and one for the bromomethyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. nih.gov The carbons directly bonded to the electron-withdrawing chloro (C3) and bromomethyl (C2) groups are expected to be significantly affected. The bromomethyl carbon will appear in the aliphatic region but will be shifted downfield by the bromine atom. Quaternary carbons (C2, C3, C4a, C8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹H and ¹³C NMR Chemical Shift Data

The following data are predicted values based on established substituent effects on naphthalene scaffolds. Actual experimental values may vary based on solvent and experimental conditions.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | 8.0 - 8.2 | s | 128.0 - 130.0 |

| 2 | - | - | 133.0 - 135.0 |

| 3 | - | - | 131.0 - 133.0 |

| 4 | 7.9 - 8.1 | s | 127.0 - 129.0 |

| 4a | - | - | 132.0 - 134.0 |

| 5 | 7.8 - 7.9 | m | 128.5 - 130.5 |

| 6 | 7.5 - 7.6 | m | 127.5 - 129.5 |

| 7 | 7.5 - 7.6 | m | 126.5 - 128.5 |

| 8 | 7.8 - 7.9 | m | 126.0 - 128.0 |

| 8a | - | - | 130.0 - 132.0 |

| CH₂Br | 4.7 - 4.9 | s | 32.0 - 34.0 |

To overcome the limitations of 1D NMR, such as signal overlap in the aromatic region, a suite of 2D NMR experiments is employed for unambiguous structural assignment. tandfonline.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for confirming the connectivity of the protons on the unsubstituted ring, showing correlations between H5-H6, H6-H7, and H7-H8. The absence of COSY cross-peaks for the H1 and H4 signals would confirm their structural isolation. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would allow for the definitive assignment of each protonated carbon in the naphthalene ring (C1, C4, C5, C6, C7, C8) and the bromomethyl group by correlating their respective ¹H and ¹³C signals. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for assigning quaternary carbons and piecing together the molecular fragments. Key expected correlations would include the benzylic protons of the -CH₂Br group showing cross-peaks to C1, C2, and C3, and the H1 proton showing correlations to C2, C3, and C8a. These correlations would unequivocally confirm the 2,3-substitution pattern. tandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could reveal through-space interactions between the benzylic protons (-CH₂Br) and the proton at C1, providing further confirmation of the substituent's position. researchgate.net

The observed chemical shifts in the NMR spectra of this compound are a direct result of the electronic influence of the chloro and bromomethyl substituents on the naphthalene ring system. Both groups are electron-withdrawing, which generally leads to a deshielding (downfield shift) of the nearby protons and carbons compared to unsubstituted naphthalene. nih.gov

The chlorine atom exerts a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. The net result is deactivation of the aromatic ring. The bromomethyl group is also deactivating due to the electronegativity of the bromine atom. These substituent effects alter the electron density at various positions around the ring. modgraph.co.uk The protons and carbons closest to these substituents, such as H1 and H4, are expected to experience the most significant deshielding. The impact of substituent electronegativity on chemical shifts is a well-documented phenomenon in substituted naphthalene systems. nih.gov

Mass spectrometry provides critical information about the molecular weight and elemental formula of a compound.

For this compound (C₁₁H₈BrCl), mass spectrometry is particularly powerful due to the characteristic isotopic signatures of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Chlorine also has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.

The presence of one bromine and one chlorine atom in the molecule results in a highly distinctive molecular ion cluster with four main peaks: M, M+2, M+4, and M+6 (though the M+6 peak is often negligible). The base peak in this cluster corresponds to the molecular ion containing the most abundant isotopes (C₁₁H₈⁷⁹Br³⁵Cl). The M+2 peak, which arises from the presence of either one ⁸¹Br or one ³⁷Cl atom, will be very intense. The M+4 peak, from the combination of ⁸¹Br and ³⁷Cl, will also be clearly observable. This unique isotopic pattern is a definitive fingerprint for a molecule containing one bromine and one chlorine atom. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental formula. The calculated exact mass for C₁₁H₈⁷⁹Br³⁵Cl is distinct from other possible formulas with the same nominal mass, and a match between the measured and calculated mass to within a few parts per million (ppm) confirms the molecular formula. tandfonline.com

Predicted Isotopic Pattern for the Molecular Ion of C₁₁H₈BrCl

Calculations are based on the natural abundance of the most common isotopes of C, H, Br, and Cl.

| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Intensity (%) |

| [M]⁺ | ¹²C₁₁¹H₈⁷⁹Br³⁵Cl | 253.9501 | 77.0 |

| [M+2]⁺ | ¹²C₁₁¹H₈⁸¹Br³⁵Cl / ¹²C₁₁¹H₈⁷⁹Br³⁷Cl | 255.9481 | 100.0 |

| [M+4]⁺ | ¹²C₁₁¹H₈⁸¹Br³⁷Cl | 257.9452 | 24.3 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pathways and Structural Insights

Electron ionization mass spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound, the fragmentation pathways are dictated by the stability of the naphthalene core and the nature of the halogen substituents.

The molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic system. A key feature in the mass spectrum of a compound containing one bromine and one chlorine atom is the isotopic pattern of the molecular ion. Due to the natural abundances of bromine isotopes (⁷⁹Br, ~50.5%; ⁸¹Br, ~49.5%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), the molecular ion region will exhibit a characteristic cluster of peaks at M, M+2, and M+4.

Primary fragmentation mechanisms for halogenated aromatic compounds typically involve the cleavage of the carbon-halogen bond. In the case of this compound, several key fragmentation pathways can be proposed:

Loss of a Bromine Radical: The cleavage of the C-Br bond in the bromomethyl group is a highly probable fragmentation pathway, leading to the formation of a stable naphthylmethyl carbocation. This would result in a significant peak at m/z [M-Br]⁺.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond from the naphthalene ring can also occur, though it is generally less facile than the benzylic C-Br bond cleavage. This would produce an ion at m/z [M-Cl]⁺.

Formation of the Naphthylmethyl Cation: A very common fragmentation for benzylic halides is the loss of the halogen atom to form a tropylium-like ion or, in this case, a highly stable naphthylmethyl cation (C₁₁H₈Cl⁺).

Loss of the Bromomethyl Radical: Cleavage of the bond between the naphthalene ring and the bromomethyl group can lead to the formation of a chloronaphthalene cation (C₁₀H₆Cl⁺).

Analysis of the mass spectrum of the related compound 2-(Bromomethyl)naphthalene (B188764) shows its base peak at m/z 141, corresponding to the naphthylmethyl cation [C₁₁H₉]⁺, formed by the loss of the bromine atom chemicalbook.com. By analogy, a major fragment for this compound would be the chloronaphthylmethyl cation [C₁₁H₈Cl]⁺. Further fragmentation of the naphthalene ring system can also occur, but typically results in less abundant ions researchgate.netstanford.edu.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Ion Fragment | Fragmentation Pathway |

| 254 | [C₁₁H₈BrCl]⁺ | Molecular Ion (M⁺) |

| 175 | [C₁₁H₈Cl]⁺ | Loss of •Br |

| 219 | [C₁₁H₈Br]⁺ | Loss of •Cl |

| 161 | [C₁₀H₆Cl]⁺ | Loss of •CH₂Br |

| 126 | [C₁₀H₆]⁺ | Loss of •Cl from [C₁₀H₇Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Substituted naphthalenes commonly crystallize in monoclinic or orthorhombic crystal systems nih.gov. For instance, octachloronaphthalene has been reported to crystallize in the monoclinic P 1 21/n 1 space group. It is anticipated that this compound would adopt a similar crystalline framework. The unit cell parameters would be influenced by the packing of the molecules, which is governed by intermolecular interactions such as π-π stacking of the naphthalene rings and halogen bonding involving the chlorine and bromine atoms.

Table 2: Expected Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Molecules per unit cell (Z) | 2 or 4 |

| Intermolecular Interactions | π-π stacking, Halogen bonding (C-Cl···X, C-Br···X), van der Waals forces |

In the crystalline state, the naphthalene ring system is expected to be nearly planar. The primary conformational variable is the torsion angle involving the bromomethyl group relative to the plane of the aromatic ring. Studies on similar structures, such as (±)-2-bromomethyl-2′-dibromomethyl-1,1′-binaphthyl, reveal specific orientations of the bromomethyl substituent researchgate.net. It is likely that the C-Br bond of the bromomethyl group will be oriented to minimize steric hindrance with the adjacent chlorine atom and peri-hydrogen, potentially adopting a conformation that is significantly out of the naphthalene plane. This arrangement also facilitates intermolecular interactions within the crystal lattice.

Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy

Spectroscopic techniques provide detailed information about the functional groups and electronic structure of this compound.

The infrared (IR) spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. Based on the spectra of related compounds like 1-chloronaphthalene (B1664548), 2-chloronaphthalene (B1664065), and 2-bromonaphthalene (B93597), the following vibrational modes can be predicted nist.govnih.govnist.govnist.gov.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the naphthalene ring.

CH₂ Vibrations: The bromomethyl group will exhibit CH₂ scissoring (around 1450 cm⁻¹), wagging, and twisting modes in the fingerprint region.

C-Cl Stretching: A strong absorption band is expected in the 800-600 cm⁻¹ range.

C-Br Stretching: A strong absorption band is expected in the 700-500 cm⁻¹ range.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring will determine the position of strong bands in the 900-700 cm⁻¹ region, which are diagnostic for aromatic substitution.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3100 - 3000 | ν(C-H) | Aromatic C-H Stretch |

| 1650 - 1450 | ν(C=C) | Aromatic Ring Skeletal Vibrations |

| ~1450 | δ(CH₂) | CH₂ Scissoring |

| 800 - 600 | ν(C-Cl) | C-Cl Stretch |

| 700 - 500 | ν(C-Br) | C-Br Stretch |

| 900 - 700 | γ(C-H) | Aromatic C-H Out-of-Plane Bend |

The electronic spectrum of this compound is dominated by the π-π* transitions of the naphthalene chromophore. The absorption maxima for related compounds like 2-chloronaphthalene are observed at approximately 226 nm, 270 nm, 288 nm, and 322 nm nih.gov. Similarly, 2-naphthalenol absorbs around 280 nm and 320 nm nist.gov. The presence of the chloro and bromomethyl substituents is expected to cause slight bathochromic (red) or hypsochromic (blue) shifts in these absorption bands compared to unsubstituted naphthalene.

Naphthalene and its derivatives are known to be fluorescent. The fluorescence properties will originate from the first excited singlet state of the naphthalene moiety. While specific fluorescence data for the title compound is unavailable, studies on analogous compounds can provide insight. For example, the introduction of silyl groups to naphthalene has been shown to increase fluorescence intensities. The heavy atoms (Cl and Br) in this compound may, however, lead to some quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy Type | Predicted λₘₐₓ (nm) | Transition |

| UV-Vis Absorption | ~225-230 | π → π |

| ~270-290 | π → π | |

| ~320-330 | π → π* | |

| Fluorescence Emission | >330 | S₁ → S₀ |

Elemental Compositional Analysis

The elemental composition of a pure compound provides critical data regarding the percentage by mass of each element present in the molecule. This information is fundamental for confirming the molecular formula derived from mass spectrometry and other analytical methods. The molecular formula for this compound is established as C₁₁H₈BrCl. guidechem.com

To determine the theoretical elemental composition, the atomic masses of carbon (C), hydrogen (H), bromine (Br), and chlorine (Cl) are used to calculate the molecular weight of the compound. Based on the molecular formula C₁₁H₈BrCl, the calculated molecular weight is approximately 255.54 g/mol . guidechem.com The contribution of each element to the total molecular mass is presented as a percentage. These theoretical values serve as a benchmark against which experimentally determined values from elemental analysis techniques, such as combustion analysis, are compared to verify the compound's identity and purity.

The theoretical elemental composition for this compound is detailed in the table below.

Table 1: Theoretical Elemental Composition of this compound (C₁₁H₈BrCl)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 51.70 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.16 |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.27 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.87 |

| Total | | | | 255.542 | 100.00 |

Chiral and Isomeric Considerations in Naphthalene Chemistry

Isomerism:

Isomerism is a key concept in the study of naphthalene derivatives, as the positions of substituents on the bicyclic ring system lead to a large number of possible structural isomers. For a naphthalene ring substituted with one bromomethyl group and one chlorine atom, numerous positional isomers exist. The specific compound, this compound, is defined by the attachment of the bromomethyl group at the C-2 position and the chlorine atom at the C-3 position of the naphthalene core.

Other examples of positional isomers would include compounds where the substituents are located at different positions on the naphthalene rings, such as:

1-(Bromomethyl)-3-chloronaphthalene

1-(Bromomethyl)-4-chloronaphthalene

2-(Bromomethyl)-6-chloronaphthalene

1-Bromo-3-chloronaphthalene (an isomer in the broader sense, with a different functional group arrangement) nih.govbldpharm.com

The precise arrangement of these substituents significantly influences the compound's chemical reactivity, physical properties, and spectroscopic signature. The synthesis of a specific isomer like this compound requires carefully controlled reaction conditions to ensure regioselectivity.

Chirality:

Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image. In the case of this compound, the molecule is achiral. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other forms of chirality such as axial or planar chirality under normal conditions. The molecule has a plane of symmetry that bisects the naphthalene ring system. Therefore, it does not exist as a pair of enantiomers and will not exhibit optical activity (the ability to rotate plane-polarized light). While some complex, sterically hindered naphthalene derivatives can exhibit atropisomerism (a form of axial chirality), the structure of this compound does not impose a sufficient barrier to rotation to allow for the isolation of stable rotational isomers at room temperature.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₈BrCl |

| 1-(Bromomethyl)-3-chloronaphthalene | C₁₁H₈BrCl |

| 1-(Bromomethyl)-4-chloronaphthalene | C₁₁H₈BrCl |

| 2-(Bromomethyl)-6-chloronaphthalene | C₁₁H₈BrCl |

| 1-Bromo-3-chloronaphthalene | C₁₀H₆BrCl |

| Carbon | C |

| Hydrogen | H |

| Bromine | Br |

Theoretical and Computational Chemistry of 2 Bromomethyl 3 Chloronaphthalene

Quantum Chemical Investigations and Electronic Structure Calculations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These computational approaches can predict molecular geometries, electronic distributions, and spectroscopic signatures.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. By calculating the electron density, DFT can determine optimized molecular geometries, bond lengths, and bond angles. Such calculations would be crucial in establishing the most stable conformation of 2-(Bromomethyl)-3-chloronaphthalene (B6205312). However, specific studies detailing the DFT-optimized geometry and stability of this compound are not currently available.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are often used to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These predictions can aid in the interpretation of experimental spectra. researchgate.netnih.gov A computational study on this compound would typically involve calculating these parameters and comparing them with experimentally obtained data to validate the computational model. At present, there are no published studies that provide a comparison between theoretical and experimental spectroscopic data for this molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). pku.edu.cn An FMO analysis of this compound would be invaluable for predicting its reactivity in various chemical reactions. For instance, the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would suggest the probable sites for nucleophilic attack. Despite the utility of this analysis, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in the literature.

Computational Modeling of Reaction Mechanisms

Computational modeling can be employed to investigate the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. semanticscholar.orgnih.gov This would be particularly useful for understanding the reactivity of the bromomethyl group in this compound, which is a common site for nucleophilic substitution reactions. Theoretical studies could elucidate the energetics of different reaction pathways, providing a deeper understanding of the reaction kinetics and thermodynamics. However, no such computational studies on the reaction mechanisms involving this compound have been found.

Solvent Effects in Theoretical Calculations

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Theoretical calculations can incorporate the effects of different solvents using various models, such as implicit or explicit solvation models. This allows for a more realistic prediction of molecular behavior in solution. A comprehensive computational study of this compound would ideally include an analysis of solvent effects on its structure and reactivity. Currently, there is no available research that addresses the theoretical impact of solvents on this compound.

Advanced Applications of 2 Bromomethyl 3 Chloronaphthalene in Organic Synthesis and Materials Science

Strategic Building Block for Diverse Organic Scaffolds

The distinct reactivity of the bromomethyl and chloro-naphthalene moieties in 2-(bromomethyl)-3-chloronaphthalene (B6205312) makes it a versatile starting material for the construction of a variety of organic structures. researchgate.netdergipark.org.tr The presence of a halogen provides an opportunity for further derivatization, establishing it as a key starting material in synthetic chemistry. nih.gov

Synthesis of Substituted Naphthalene (B1677914) Derivatives

The this compound core serves as an excellent scaffold for the synthesis of polysubstituted naphthalene derivatives. researchgate.netdergipark.org.tr The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity has been exploited in various synthetic strategies. For instance, a metal-free, three-step synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) starting from naphthalene has been developed. researchgate.netdergipark.org.tr This method involves the Birch reduction of naphthalene, followed by a reaction with dichlorocarbene (B158193) and subsequent ring-opening and bromination. researchgate.netdergipark.org.tr This approach provides a modular and cost-effective route to this important building block. researchgate.netdergipark.org.tr

Historically, the synthesis of 2-bromo-3-(bromomethyl)naphthalene was first reported in 1986 by Smith and his research group. nih.gov Their method involved the bromination of 2-bromo-3-methylnaphthalene, which was synthesized from the cyclopentadiene (B3395910) adduct of 2-methylnaphthalene (B46627). nih.gov In 2016, another synthesis was reported by Dorel and co-workers, which also involved a three-step process. nih.gov The development of more efficient, metal-free methods highlights the ongoing importance of this compound in organic synthesis. researchgate.netdergipark.org.tr

The following table summarizes different synthetic approaches to substituted naphthalene derivatives utilizing a bromomethylnaphthalene core:

| Starting Material(s) | Key Reagents | Product | Reference(s) |

| Naphthalene | 1. Birch Reduction2. CHCl₃, t-BuOK3. Br₂ | 2-Bromo-3-(bromomethyl)naphthalene | researchgate.netdergipark.org.tr |

| 2-Methylnaphthalene adduct | Bromine | 2-Bromo-3-methylnaphthalene | nih.gov |

| 2-Bromo-3-methylnaphthalene | NBS | 2-Bromo-3-(bromomethyl)naphthalene | nih.gov |

Construction of Complex Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. nih.govresearchgate.net The synthesis of complex PAHs is an active area of research due to their interesting electronic and photophysical properties. This compound can serve as a valuable precursor in the construction of larger, more complex polycyclic aromatic systems. The reactive sites on the molecule allow for annulation reactions, where additional aromatic rings are fused onto the naphthalene core.

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to connect the naphthalene unit to other aromatic fragments, leading to the formation of extended π-conjugated systems. The development of efficient synthetic routes to PAHs with diverse shapes and topologies is crucial for advancing materials science. nih.gov

Precursor for Novel Heterocyclic Compounds

The reactivity of this compound also extends to the synthesis of novel heterocyclic compounds. The bromomethyl group can react with various dinucleophiles to form new heterocyclic rings fused to the naphthalene system. For instance, reaction with primary amines or hydrazines can lead to the formation of nitrogen-containing heterocycles, while reaction with thiols or dithiols can yield sulfur-containing heterocycles. These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Development of Functional Materials and Probes

The unique photophysical properties of the naphthalene scaffold make this compound an attractive starting material for the development of functional materials, particularly fluorescent molecular probes and conjugated polymers.

Design and Synthesis of Fluorescent Molecular Probes

Naphthalene derivatives are well-known for their fluorescent properties. mdpi.comsemanticscholar.org The rigid, planar structure and extended π-system of the naphthalene ring system are conducive to strong fluorescence emission. semanticscholar.org By chemically modifying the this compound core, it is possible to design and synthesize fluorescent probes that can selectively detect specific analytes.

The general strategy involves attaching a recognition unit to the naphthalene fluorophore. The binding of an analyte to the recognition unit causes a change in the photophysical properties of the fluorophore, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. researchgate.net For example, a probe for hypochlorous acid (HClO) was designed using a benzene-conjugated benzopyrylium fluorophore and a dimethylthiocarbamoyl chloride recognition site, exhibiting a "turn-on" red fluorescence signal. researchgate.net Naphthalimide-based probes have also been developed for the detection of various metal ions, including Cu²⁺, Hg²⁺, and Fe³⁺. semanticscholar.orgnih.gov

The following table provides examples of fluorescent probes based on naphthalene and related structures:

| Probe Type | Target Analyte | Sensing Mechanism | Reference(s) |

| Benzene-conjugated benzopyrylium | HClO | "Turn-on" red fluorescence | researchgate.net |

| Naphthalimide-based | Cu²⁺ | Fluorescence quenching | semanticscholar.orgnih.gov |

| Naphthalimide-based | Hg²⁺, Fe³⁺ | Fluorescence quenching | semanticscholar.org |

| Naphthalene derivative with Schiff base | Al³⁺ | Fluorescence enhancement | mdpi.com |

Integration into Conjugated Polymer Architectures

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure endows them with interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

The bifunctional nature of this compound allows for its incorporation into conjugated polymer chains. The chloro and bromomethyl groups can be used as handles for polymerization reactions. For instance, the chloro-substituent can participate in palladium-catalyzed cross-coupling polymerizations, such as Suzuki or Stille polycondensation, while the bromomethyl group can be used for post-polymerization modification or to initiate other types of polymerization. By integrating the naphthalene unit into a polymer backbone, it is possible to tune the electronic and photophysical properties of the resulting material.

Application in Liquid Crystalline Systems

The incorporation of rigid and planar aromatic cores, such as naphthalene, is a common strategy in the design of liquid crystalline materials. lookchem.com These materials exhibit unique mesophases that are sensitive to external stimuli like temperature and electric fields, making them suitable for applications in display technologies and optical switching devices. tandfonline.comscirp.org Naphthalene-based liquid crystals have been synthesized and shown to exhibit various mesophases, including nematic and smectic phases, which are crucial for such applications. lookchem.comscirp.org The properties of these liquid crystals can be fine-tuned by altering the substituents on the naphthalene core. lookchem.com

Despite the general interest in naphthalene derivatives for liquid crystal applications, a thorough review of the scientific literature reveals a notable absence of specific studies on the application of this compound in liquid crystalline systems. While related naphthalene compounds have been investigated for their liquid crystalline properties, dedicated research detailing the synthesis and characterization of liquid crystals incorporating the this compound moiety is not currently available. lookchem.comtandfonline.comscirp.orgtandfonline.comrsc.orgacs.orgepo.orgmdpi.comnih.gov

Enabling Synthesis of Chemically Significant Skeletons for Applied Chemistry

The synthetic utility of halogenated naphthalene derivatives is well-established in organic chemistry, where they serve as key intermediates for constructing more complex molecular architectures. bohrium.com The presence of halogen atoms provides reactive handles for a variety of bond-forming reactions, including cross-coupling and substitution reactions. The compound this compound, with its distinct bromo and chloro substituents, exemplifies this potential, offering a gateway to a diverse range of chemically significant skeletons.

The bromomethyl group is particularly reactive and serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, such as azides, cyanides, and alkoxides, thereby enabling the synthesis of a wide array of derivatives. chemicalbook.com For instance, the analogous compound 2-(bromomethyl)naphthalene (B188764) is a known precursor for the synthesis of 2-naphthalenecarboxaldehyde and various nitrogen-containing heterocyclic compounds. chemicalbook.comguidechem.com

Conversely, the chloro substituent on the naphthalene ring is less reactive than the bromomethyl group, allowing for selective transformations. This difference in reactivity is a key feature for chemists, enabling a modular and controlled approach to synthesis. The chloro group can be activated for cross-coupling reactions, such as Suzuki or Stille couplings, under conditions that would not affect a previously modified bromomethyl position. This sequential reactivity is invaluable for the construction of complex, polysubstituted naphthalene systems.

Research on the closely related 2-bromo-3-(bromomethyl)naphthalene has demonstrated the synthetic versatility of such dihalogenated naphthalenes. An efficient, metal-free synthesis for this compound has been developed, highlighting its role as a valuable building block for naphthalene derivatives. bohrium.com This synthetic approach underscores the accessibility and importance of such compounds in creating novel molecular frameworks. bohrium.com The chemistry of these building blocks can lead to the formation of unique structures, including those with strained rings like naphthocyclopropenes, which are of interest for their unique chemical properties.

Conclusion and Future Research Perspectives

Summary of Current Synthesis and Reactivity Paradigms

The synthesis of 2-(bromomethyl)-3-chloronaphthalene (B6205312), while not extensively detailed in dedicated literature, can be reliably inferred from established methodologies for analogous naphthalene (B1677914) derivatives. The most prevalent and logical synthetic route is the radical bromination of 2-chloro-3-methylnaphthalene. This transformation is typically achieved using N-bromosuccinimide (NBS) as the brominating agent, with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride or cyclohexane. This method, known as Wohl-Ziegler bromination, is highly effective for the side-chain halogenation of alkyl-substituted aromatic compounds. For instance, the synthesis of the related compound 2-(bromomethyl)naphthalene (B188764) from 2-methylnaphthalene (B46627) is well-documented using this approach. guidechem.com

The reactivity of this compound is dominated by the benzylic bromide functional group. The carbon-bromine bond in the bromomethyl group is relatively weak and polarized, making the methylene (B1212753) carbon an electrophilic center. Consequently, the compound is highly susceptible to nucleophilic substitution reactions (SN2 type). This reactivity allows for the facile introduction of a wide array of functional groups, making it a valuable synthetic intermediate. It can react with various nucleophiles such as alcohols, phenols, thiols, and amines to form the corresponding ethers, thioethers, and secondary or tertiary amines. Furthermore, it can be used in the formation of esters with carboxylate salts and in carbon-carbon bond-forming reactions with carbanions or organometallic reagents. This versatile reactivity is a cornerstone of its utility as a building block in more complex molecular architectures.

Table 1: Overview of Synthetic Methodologies for Halomethylnaphthalenes

| Precursor | Reagents | Product | Reaction Type |

| 2-Chloro-3-methylnaphthalene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | This compound | Radical Side-Chain Bromination |

| 2-Methylnaphthalene | N-Bromosuccinimide (NBS), Radical Initiator | 2-(Bromomethyl)naphthalene | Radical Side-Chain Bromination |

| 2-Hydroxymethylnaphthalene | Phosphorus Tribromide (PBr₃), Pyridine | 2-(Bromomethyl)naphthalene | Nucleophilic Substitution |

Advancements in Characterization Methodologies

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass-to-charge ratio, which allows for the unambiguous determination of the molecular formula (C₁₁H₈BrCl). Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation. ¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments, with a characteristic singlet for the methylene protons (–CH₂Br) and a complex pattern of multiplets in the aromatic region for the naphthalene ring protons. ¹³C NMR spectroscopy would complement this by identifying the number of non-equivalent carbon atoms.

For more complex structural questions or for solid-state analysis, X-ray crystallography offers unequivocal proof of structure, providing precise bond lengths, bond angles, and information on the crystal packing. nih.gov Advanced techniques like solid-state NMR could also be employed to study the compound in its crystalline form, providing insights into intermolecular interactions. nih.gov

Table 2: Key Characterization Techniques for Substituted Naphthalenes

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons. |

| ¹³C NMR Spectroscopy | Number and type of carbon atoms in the molecular skeleton. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-Br, C-Cl, aromatic C-H). |

| X-ray Crystallography | Unambiguous 3D molecular structure and crystal packing. |

Emerging Theoretical and Computational Insights

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools to predict and understand the properties of this compound. DFT calculations can be employed to model the molecule's ground-state geometry, electronic structure, and vibrational frequencies, which can then be compared with experimental spectroscopic data for validation. researchgate.net

Computational studies can provide valuable insights into the molecule's reactivity. For example, mapping the electrostatic potential surface can identify the most electron-rich and electron-deficient sites, predicting the regioselectivity of electrophilic and nucleophilic attacks. Frontier Molecular Orbital (FMO) analysis, examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help to rationalize its behavior in pericyclic reactions and its potential as an electronic material. Such computational investigations have been successfully applied to other substituted naphthalene systems to understand reaction mechanisms and noncovalent interactions. nih.govresearchgate.net These theoretical models can guide future synthetic efforts by predicting reaction outcomes and helping to design derivatives with specific, targeted properties.

Future Directions in Synthetic Applications

The potential of this compound as a synthetic building block is significant, particularly in the fields of materials science and medicinal chemistry. Its bifunctional nature, possessing both a reactive bromomethyl group and a chlorinated naphthalene core, allows for sequential and site-selective modifications.

In materials science, this compound could serve as a key monomer or intermediate for the synthesis of novel functional polymers and organic electronic materials. lifechemicals.com The naphthalene unit is a well-known chromophore, and by incorporating it into larger conjugated systems, materials with tailored photophysical properties, such as fluorescence or phosphorescence, could be developed for applications in organic light-emitting diodes (OLEDs) or sensors. The presence of the chlorine atom offers an additional site for modification, for instance, through cross-coupling reactions, enabling the construction of complex, three-dimensional architectures.

In medicinal chemistry, the naphthalene scaffold is a common feature in many bioactive molecules. lifechemicals.com this compound could be used as a starting point to generate libraries of new compounds for biological screening. The lipophilic nature of the chlorinated naphthalene core combined with the ability to introduce various polar groups via the bromomethyl handle allows for the systematic tuning of physicochemical properties like solubility and membrane permeability, which are critical for drug development.

Unexplored Research Avenues and Challenges

Despite its potential, this compound remains a relatively under-explored compound, presenting numerous avenues for future research. A primary challenge is the development of a comprehensive and systematic study of its reactivity profile with a wide range of nucleophiles under various conditions. This would establish a robust synthetic toolbox for its utilization.

A significant unexplored area is the investigation of its biological activity. While naphthalene derivatives can exhibit toxicity, they are also scaffolds for important drugs. lifechemicals.comnih.gov A thorough investigation into the cytotoxicity and potential therapeutic applications of derivatives of this compound is warranted.

Furthermore, the construction of highly functionalized naphthalenes can be challenging due to complex substituent effects influencing reactivity and regioselectivity. rsc.org Research into novel catalytic methods for the selective functionalization of both the bromomethyl group and the chloro-substituted ring would be highly valuable. This could involve exploring transition-metal-catalyzed cross-coupling reactions at the chloro-position or developing orthogonal protection-deprotection strategies. Finally, the environmental impact and metabolic fate of this and related halogenated naphthalenes are areas that require careful study to ensure responsible development and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-3-chloronaphthalene with high purity?

- Methodology :

- Bromination : Use brominating agents (e.g., NBS or Br₂) under controlled conditions. For example, bromination of 3-chloro-2-methylnaphthalene in the presence of a radical initiator (e.g., AIBN) can yield the bromomethyl derivative. Monitor reaction progress via TLC or GC-MS to minimize over-bromination .